molecular formula C18H11FN2O2S2 B2703852 (3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 375363-86-3

(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2703852
CAS No.: 375363-86-3
M. Wt: 370.42
InChI Key: XIQQKQPWEXUBGA-PFONDFGASA-N
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Description

(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H11FN2O2S2 and its molecular weight is 370.42. The purity is usually 95%.
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Biological Activity

The compound (3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C23H20FN3O3S2
Molecular Weight 469.6 g/mol
IUPAC Name This compound
InChI Key IQEJDWRNVCDSBC-VXPUYCOJSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The thiazolidinone moiety is known for its diverse pharmacological effects, including:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar thiazolidinone structures exhibited median inhibitory concentration (IC50) values ranging from 0.58 to 1.50 μM against mycobacterial strains .
  • Antimicrobial Properties : Thiazolidinone derivatives have demonstrated antibacterial and antifungal activities. The presence of a fluorophenyl group enhances these effects by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinone derivatives. The National Cancer Institute (NCI) has evaluated similar compounds through its Developmental Therapeutics Program, revealing promising results in inhibiting tumor cell growth .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies indicate that thiazolidinones can inhibit the growth of various bacterial strains, including resistant ones like MRSA and VRE. The minimum inhibitory concentrations (MIC) for related compounds were reported to be as low as 0.5 µg/mL against S. aureus .

Anti-inflammatory Effects

Thiazolidinones also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Anticancer Efficacy : A recent study evaluated a series of thiazolidinone derivatives for their anticancer activity against human tumor cells using the NCI's single-dose assay protocol. The results indicated significant growth inhibition rates, with some compounds achieving GI50 values below 20 μM .
  • Antimicrobial Evaluation : In a comparative study involving several thiazolidinone derivatives, the compound was tested against common pathogens such as E. coli and Pseudomonas aeruginosa. The results demonstrated effective inhibition at concentrations comparable to standard antibiotics .

Properties

IUPAC Name

(5Z)-3-(2-fluorophenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O2S2/c1-20-12-8-4-2-6-10(12)14(16(20)22)15-17(23)21(18(24)25-15)13-9-5-3-7-11(13)19/h2-9H,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQQKQPWEXUBGA-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4F)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4F)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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